molecular formula C14H15F3O2 B14298969 1-Phenylhex-5-en-3-yl trifluoroacetate CAS No. 113002-60-1

1-Phenylhex-5-en-3-yl trifluoroacetate

Cat. No.: B14298969
CAS No.: 113002-60-1
M. Wt: 272.26 g/mol
InChI Key: RPJRHDGGWXPFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylhex-5-en-3-yl trifluoroacetate is an organic compound characterized by the presence of a phenyl group, a hexenyl chain, and a trifluoroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylhex-5-en-3-yl trifluoroacetate typically involves the esterification of 1-Phenylhex-5-en-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenylhex-5-en-3-yl trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: 1-Phenylhex-5-en-3-one or 1-Phenylhex-5-enoic acid

    Reduction: 1-Phenylhex-5-en-3-ol

    Substitution: Various substituted phenylhexenyl derivatives

Scientific Research Applications

1-Phenylhex-5-en-3-yl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylhex-5-en-3-yl trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The phenyl and hexenyl groups contribute to its overall chemical properties and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylhex-5-en-3-yl acetate
  • 1-Phenylhex-5-en-3-yl propionate
  • 1-Phenylhex-5-en-3-yl butyrate

Uniqueness

1-Phenylhex-5-en-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties compared to other esters

Properties

CAS No.

113002-60-1

Molecular Formula

C14H15F3O2

Molecular Weight

272.26 g/mol

IUPAC Name

1-phenylhex-5-en-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H15F3O2/c1-2-6-12(19-13(18)14(15,16)17)10-9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2

InChI Key

RPJRHDGGWXPFQF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCC1=CC=CC=C1)OC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.